![molecular formula C9H18O3 B14221207 Oxetane, 3-ethyl-3-[(2-methoxyethoxy)methyl]- CAS No. 618887-33-5](/img/structure/B14221207.png)
Oxetane, 3-ethyl-3-[(2-methoxyethoxy)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxetane, 3-ethyl-3-[(2-methoxyethoxy)methyl]-: is a chemical compound with the molecular formula C9H18O3. It belongs to the class of oxetanes, which are four-membered cyclic ethers. This compound is known for its unique structure and properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Oxetane, 3-ethyl-3-[(2-methoxyethoxy)methyl]- typically involves the reaction of 3-ethyl-3-oxetanemethanol with epichlorohydrin. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reactants and control the reaction conditions. The product is then purified using standard techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions: Oxetane, 3-ethyl-3-[(2-methoxyethoxy)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or alkoxides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, Oxetane, 3-ethyl-3-[(2-methoxyethoxy)methyl]- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical compounds .
Biology: In biological research, this compound is used in the study of enzyme mechanisms and as a substrate in various biochemical assays .
Industry: Industrially, it is used in the production of polymers and coatings. Its ability to undergo polymerization makes it valuable in the creation of high-performance materials .
Mechanism of Action
The mechanism of action of Oxetane, 3-ethyl-3-[(2-methoxyethoxy)methyl]- involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various products. The pathways involved depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
- Oxetane, 3-ethyl-3-[(2-oxiranylmethoxy)methyl]-
- 3-Ethyl-3-oxetanemethanol
- Oxetane-3-methanol
Comparison: Compared to these similar compounds, Oxetane, 3-ethyl-3-[(2-methoxyethoxy)methyl]- has unique properties due to the presence of the methoxyethoxy group. This group enhances its solubility and reactivity, making it more versatile in various applications .
Properties
CAS No. |
618887-33-5 |
|---|---|
Molecular Formula |
C9H18O3 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
3-ethyl-3-(2-methoxyethoxymethyl)oxetane |
InChI |
InChI=1S/C9H18O3/c1-3-9(7-12-8-9)6-11-5-4-10-2/h3-8H2,1-2H3 |
InChI Key |
BTTYWYQBINFFBR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC1)COCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Piperazine, 1-(3-chlorophenyl)-4-[(3-phenyl-1H-pyrrol-2-yl)carbonyl]-](/img/structure/B14221126.png)

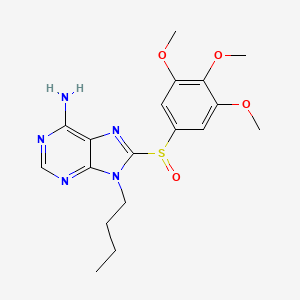
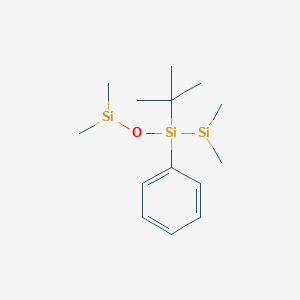

![5-Ethylthieno[2,3-c]pyridin-7(6H)-one](/img/structure/B14221153.png)
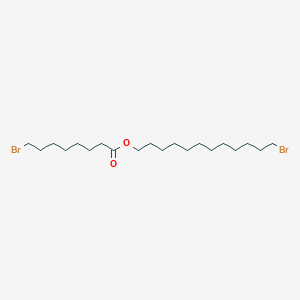

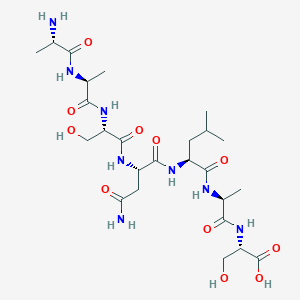
![5-Amino-3-[4-(propan-2-yl)anilino]-1H-pyrazole-4-carbonitrile](/img/structure/B14221183.png)
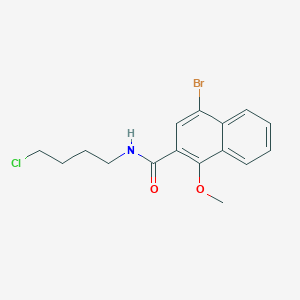

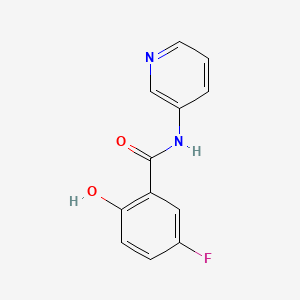
![Fluoro[bis(trifluoromethyl)]alumane](/img/structure/B14221213.png)
